Cas no 60651-49-2 (1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione)
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1,3-PROPANEDIONE, 1-CYCLOPROPYL-3-(3-PYRIDINYL)-
- 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione
- SCHEMBL11837964
- 1-Cyclopropyl-3-(3-pyridyl)-1,3-propanedione
- XOBGJHRPKJJPDQ-UHFFFAOYSA-N
- 60651-49-2
- EN300-1124999
- CS-0291244
-
- Inchi: 1S/C11H11NO2/c13-10(8-3-4-8)6-11(14)9-2-1-5-12-7-9/h1-2,5,7-8H,3-4,6H2
- InChI Key: XOBGJHRPKJJPDQ-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=NC=CC=1)=O)C1CC1
Computed Properties
- Exact Mass: 189.078978594Da
- Monoisotopic Mass: 189.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 47Ų
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124999-0.05g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1124999-0.1g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1124999-0.25g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1124999-0.5g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1124999-1.0g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1124999-2.5g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1124999-5.0g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1124999-10.0g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1124999-1g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1124999-5g |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione |
60651-49-2 | 95% | 5g |
$2235.0 | 2023-10-26 |
1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione
Professional Introduction to Compound with CAS No 60651-49-2 and Product Name: 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione
The compound with the CAS number 60651-49-2 and the product name 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure incorporates a cyclopropyl group and a pyridinyl moiety, which are strategically positioned to enhance its pharmacological properties. Such structural features are often leveraged to improve binding affinity, metabolic stability, and overall bioavailability in therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing nitrogen-containing rings. The presence of the pyridinyl group in 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione not only contributes to its molecular complexity but also opens up avenues for diverse interactions with biological targets. Pyridine derivatives are well-known for their role in various pharmacological frameworks, including antiviral, antibacterial, and anticancer agents. The integration of this moiety into the cyclopropyl-propane-dione backbone suggests a promising candidate for further investigation in these therapeutic areas.
The cyclopropyl group, a three-membered carbon ring, is another key structural element that influences the compound's chemical behavior. Cyclopropyl-substituted molecules often exhibit enhanced lipophilicity and rigidity, which can be advantageous in designing drugs that require precise interactions with biological receptors. This structural feature may contribute to the compound's ability to penetrate cell membranes and reach target sites efficiently. Additionally, the dione functionality provides a site for further chemical modifications, enabling the synthesis of analogs with tailored pharmacological profiles.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their biological activity. Molecular modeling studies have indicated that 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione may exhibit binding affinity to various enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest potential interactions with kinases and transcription factors, which are pivotal in regulating cellular processes such as proliferation and differentiation. These findings align with the growing interest in developing small-molecule inhibitors targeting these pathways for therapeutic intervention.
The synthesis of 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the pyridinyl group typically involves nucleophilic substitution or condensation reactions, while the cyclopropyl moiety can be incorporated through cyclization or alkylation techniques. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, reducing costs and improving accessibility for research purposes.
In vitro studies have begun to unravel the pharmacological potential of 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione. Initial experiments have demonstrated promising results in terms of inhibitory activity against certain enzymes associated with inflammatory diseases. The compound's ability to modulate these enzymatic pathways may pave the way for novel therapeutic strategies aimed at alleviating symptoms without excessive side effects. Furthermore, its structural versatility allows for modifications that could enhance its selectivity and reduce off-target effects.
The integration of 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione into drug development pipelines also necessitates thorough toxicological assessments. Evaluating its safety profile is crucial before moving into clinical trials. Preclinical studies focusing on acute toxicity, chronic exposure effects, and potential long-term health impacts are essential steps in ensuring its suitability for therapeutic use. Collaborative efforts between chemists, biologists, and pharmacologists are vital in interpreting these data accurately and making informed decisions about further development.
As research progresses, the applications of 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione are likely to expand beyond traditional pharmaceuticals. Its unique structural properties make it a valuable scaffold for developing agrochemicals or materials with specialized functions. For instance, derivatives of this compound could be explored for their potential as antimicrobial agents or as components in advanced materials requiring specific chemical interactions.
The future of 1-cyclopropyl-3-(pyridin-3-yl)propane-1,3-dione lies in its adaptability to emerging technologies such as CRISPR gene editing and personalized medicine. By leveraging its structural features, researchers may design molecules that interact specifically with genetic or cellular targets tailored to individual patients' needs. This personalized approach holds immense promise for improving treatment outcomes across various diseases.
In conclusion,1-cyclopropyl-3-(pyridin-3-y)propane 1 , 3 -dione (CAS No 60651 49 2 ) represents a compelling example of how innovative molecular design can lead to breakthroughs in medicine and beyond。 Its unique structure, combining a cyclopropy l group and a py ridine moiety, offers numerous opportunities for further exploration。 As research continues, this compound is poised to play a significant role in shaping future therapeutic strategies, driven by both academic curiosity and industrial innovation。
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